molecular formula C10H10Cl3NO2 B12954897 Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride

Cat. No.: B12954897
M. Wt: 282.5 g/mol
InChI Key: QVMSWVDJUKPQFP-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine and a suitable esterifying agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group can bind to active sites of enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
  • Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate
  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanamide

Uniqueness

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C10H10Cl3NO2

Molecular Weight

282.5 g/mol

IUPAC Name

methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate;hydrochloride

InChI

InChI=1S/C10H9Cl2NO2.ClH/c1-15-10(13)5-9(14)7-3-2-6(11)4-8(7)12;/h2-4,13H,5H2,1H3;1H

InChI Key

QVMSWVDJUKPQFP-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CC(=O)C1=C(C=C(C=C1)Cl)Cl.Cl

Origin of Product

United States

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